2-Propenoic acid, 3-thiocyanato-
Description
2-Propenoic acid, 3-thiocyanato- (IUPAC name: acrylic acid, 3-thiocyanato derivative) is an α,β-unsaturated carboxylic acid derivative characterized by a thiocyanate (-SCN) substituent at the β-position. This functional group imparts unique reactivity, enabling participation in nucleophilic substitution or addition reactions.
Properties
CAS No. |
65200-27-3 |
|---|---|
Molecular Formula |
C4H3NO2S |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
(Z)-3-thiocyanatoprop-2-enoic acid |
InChI |
InChI=1S/C4H3NO2S/c5-3-8-2-1-4(6)7/h1-2H,(H,6,7)/b2-1- |
InChI Key |
OQYPGQSDSUQZBM-UPHRSURJSA-N |
Isomeric SMILES |
C(=C\SC#N)\C(=O)O |
Canonical SMILES |
C(=CSC#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction of Acrylic Acid with Ammonium Thiocyanate:
Other Routes:
- Industrial production typically involves large-scale batch or continuous processes using optimized conditions.
- Manufacturers may employ catalysts or specific reactors to enhance yield and purity.
Chemical Reactions Analysis
Reactivity: 2-Propenoic acid, 3-thiocyanato-, (Z)- participates in various chemical reactions:
Common Reagents:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Not Well-Explored:
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Thiocyanate vs. Fluorinated Esters
- Thiocyanate Group Reactivity: The -SCN group in 3-thiocyanato-2-propenoic acid is a strong electron-withdrawing group, enhancing the electrophilicity of the α,β-unsaturated system. This contrasts with perfluorinated esters (e.g., 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7-decafluorooctyl ester [1492-87-1] ), where fluorine atoms stabilize the ester moiety via inductive effects, increasing thermal and chemical resistance.
- Applications: Fluorinated esters are widely used in hydrophobic coatings and surfactants due to their inertness . In contrast, the thiocyanate group’s reactivity suggests utility in synthesizing heterocycles or agrochemical intermediates, akin to the thiocyanate-derived thiadiazole compound in (66% yield in ethanol, IR νmax 1674.4 cm⁻¹ for CO groups) .
Comparison with Cyano and Ester Derivatives
- 2-Propenoic Acid, 2-Cyano-3-ethoxy-, Ethyl Ester [94-05-3]: The cyano (-CN) and ethoxy (-OEt) groups reduce electrophilicity compared to the -SCN group. This derivative’s boiling point (463.70 K at 4 kPa ) reflects moderate polarity, whereas the thiocyanato analogue may exhibit higher polarity due to the polarizable sulfur atom.
- Ethyl and Butyl Esters: 2-Propenoic acid, ethyl ester [140-88-5] has a lower molecular volume (0.320 m³/kmol ) compared to butyl ester [141-32-2] (0.432 m³/kmol ), indicating increased hydrophobicity with longer alkyl chains. The thiocyanato derivative’s solubility profile would differ significantly due to its polar -SCN group.
Physical and Thermodynamic Properties
- Thermal Stability : Fluorinated esters exhibit exceptional thermal stability (e.g., decomposition temperatures >200°C ), whereas thiocyanato compounds may decompose at lower temperatures due to -SCN’s labile nature.
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